3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 155789-84-7
VCID: VC21078259
InChI: InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11)
SMILES: CC1=CC2=C(N=C1)N(C(=N2)N)C
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

CAS No.: 155789-84-7

Cat. No.: VC21078259

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine - 155789-84-7

Specification

CAS No. 155789-84-7
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 3,6-dimethylimidazo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11)
Standard InChI Key YDWUSTTVTDTDPJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C1)N(C(=N2)N)C
Canonical SMILES CC1=CC2=C(N=C1)N(C(=N2)N)C

Introduction

Chemical Identity and Structural Properties

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine belongs to the imidazo[4,5-b]pyridine family, a class of heterocyclic compounds characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The compound features methyl substituents at positions 3 and 6, with an amino group at position 2.

Basic Chemical Information

The compound's fundamental chemical information is summarized in Table 1, providing essential data for identification and characterization.

Table 1: Chemical Identity and Physical Properties of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

ParameterValue
CAS Number155789-84-7
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
IUPAC Name3,6-dimethylimidazo[4,5-b]pyridin-2-amine
Common Synonyms2-Amino-3,6-dimethylimidazo[4,5-b]pyridine
Standard InChIInChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11)
Standard InChIKeyYDWUSTTVTDTDPJ-UHFFFAOYSA-N
SMILESCC1=CC2=C(N=C1)N(C(=N2)N)C

Structural Features

The structure of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine comprises several key features that contribute to its biological activities:

  • A fused bicyclic system consisting of an imidazole ring and a pyridine ring

  • A methyl group at position 3 of the imidazole ring

  • A methyl group at position 6 of the pyridine ring

  • An amino group (-NH₂) at position 2 of the imidazole ring

These structural elements, particularly the amino group at position 2, play crucial roles in the compound's bioactivity, especially its antimicrobial properties.

Physical and Chemical Properties

The physical and chemical properties of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine influence its behavior in biological systems and its potential applications in pharmaceutical development.

PropertyValueSource
Physical StateSolidInferred from related compounds
Last Modified RecordApril 15, 2024Database record
ApplicationsAntibacterial, potential anticancerLiterature review

Chemical Reactivity

The chemical reactivity of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is influenced by several structural features:

  • The amino group at position 2 serves as a potential hydrogen bond donor and nucleophilic center

  • The nitrogen atoms in the imidazole ring can function as hydrogen bond acceptors

  • The aromatic nature of the fused ring system allows for π-π interactions with target biomolecules

These properties contribute to the compound's ability to interact with biological targets, particularly those involved in bacterial cell processes .

Biological Activities

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine demonstrates significant biological activities, particularly antimicrobial properties, which make it a compound of interest for pharmaceutical research and development.

Antimicrobial Properties

The compound has shown noteworthy antibacterial activity against several clinically relevant pathogens:

Table 3: Antimicrobial Activity of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Target PathogenActivityModel/SystemReference
Methicillin-resistant Staphylococcus aureusPotent inhibitionCrude brain of Periplaneta americana
Neuropathogenic Escherichia coli K1Potent inhibitionCrude brain of Periplaneta americana
Various bacterial strainsAnti-bacterial propertiesVarious body organs of cockroaches

The antibacterial activity observed in these studies suggests that 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine may interact with specific bacterial targets, potentially disrupting essential bacterial processes. The fact that the compound shows activity against methicillin-resistant Staphylococcus aureus is particularly significant, given the growing concern about antibiotic resistance .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine can provide valuable insights for the rational design of more potent and selective derivatives.

Key Structural Elements for Bioactivity

Based on studies of related imidazo[4,5-b]pyridine derivatives, several structural features appear important for biological activity:

  • The fused bicyclic system (imidazo[4,5-b]pyridine) serves as a rigid scaffold that can interact with target biomolecules

  • The amino group at position 2 may be crucial for hydrogen bonding interactions with target proteins

  • The methyl groups at positions 3 and 6 likely influence the compound's lipophilicity and binding affinity

These structure-activity relationships can guide the development of new derivatives with enhanced biological activities and improved pharmacokinetic properties.

Analytical Characterization

Proper characterization of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties.

Chromatographic Methods

Various chromatographic techniques can be employed for the purification and analysis of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine:

  • Thin-layer chromatography (TLC)

  • Column chromatography

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography (GC), if the compound is sufficiently volatile

These methods are valuable for monitoring reaction progress, assessing compound purity, and isolating the desired product from reaction mixtures.

Comparison with Related Compounds

Comparing 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine with related compounds can provide valuable insights into the effects of structural modifications on physical, chemical, and biological properties.

Structural Analogs

Table 4: Comparison of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferencesReference
3H-Imidazo[4,5-b]pyridin-2-amine132898-03-4C₆H₆N₄Lacks methyl groups at positions 3 and 6
3,7-dimethyl-3H-Imidazo[4,5-b]pyridin-2-amine155789-85-8C₈H₁₀N₄Methyl at position 7 instead of position 6
6-Bromo-2,7-dimethyl-3h-imidazo[4,5-b]pyridine954238-09-6C₈H₈BrN₃Has bromo instead of amino at position 2, and methyl at position 7 instead of position 6

These structural analogs may exhibit different biological activities and physicochemical properties due to the variations in substitution patterns, highlighting the importance of specific structural features for desired activities.

Applications in Research and Development

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has several potential applications in research and pharmaceutical development based on its structural features and reported biological activities.

Medicinal Chemistry Applications

The compound serves as a valuable scaffold for medicinal chemistry research in several areas:

  • Development of novel antibacterial agents, particularly against resistant strains such as MRSA

  • Design of anticancer agents targeting specific kinases or other proteins involved in cancer cell proliferation

  • Exploration of structure-activity relationships to optimize biological activity and pharmacokinetic properties

Biochemical Research

In biochemical research, 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine and its derivatives may be used as:

  • Probes for studying specific bacterial targets and mechanisms of action

  • Tools for investigating resistance mechanisms in bacterial pathogens

  • Starting points for the development of more complex molecular architectures with enhanced biological activities

These applications highlight the compound's versatility as a research tool and potential therapeutic lead .

Future Research Directions

Based on the current understanding of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine and related compounds, several promising research directions emerge.

Optimization of Antimicrobial Activity

Future research could focus on:

  • Systematic modification of the basic scaffold to enhance activity against resistant bacterial strains

  • Investigation of the specific mechanisms of antibacterial action

  • Development of combination therapies exploiting the unique properties of this compound class

  • Exploration of broader antimicrobial spectrum, including antifungal and antiparasitic activities

Exploration of Additional Biological Activities

Beyond the reported antibacterial properties, research could explore:

  • Potential anticancer activities, particularly against specific cancer cell lines

  • Anti-inflammatory properties that might complement antimicrobial actions

  • Other pharmacological actions related to the interaction with specific cellular targets

These research directions could expand the potential applications of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine and related compounds in pharmaceutical development .

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